molecular formula C23H31FN2O2 B6011014 1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol

1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol

Numéro de catalogue B6011014
Poids moléculaire: 386.5 g/mol
Clé InChI: CWHPBJRXLUNZHC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol, also known as AZD-1981, is a novel compound that has been developed as a potential treatment for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It is a selective antagonist of the prostaglandin D2 receptor 2 (DP2), which is involved in airway inflammation and hyperresponsiveness.

Mécanisme D'action

The DP2 receptor is a G protein-coupled receptor that is activated by prostaglandin D2, a lipid mediator that is produced by various cells in the body, including mast cells and eosinophils. Activation of DP2 receptor leads to the recruitment and activation of immune cells, such as Th2 cells, eosinophils, and basophils, which are involved in the pathogenesis of asthma and COPD. 1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol selectively inhibits the DP2 receptor, thereby reducing the recruitment and activation of these immune cells and the subsequent airway inflammation and hyperresponsiveness.
Biochemical and Physiological Effects:
In addition to its effects on airway inflammation and hyperresponsiveness, 1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the proliferation and migration of airway smooth muscle cells, which are involved in airway remodeling. It has also been shown to reduce the production of mucus by airway epithelial cells, which is a hallmark of respiratory diseases. These effects are thought to be due to the inhibition of various signaling pathways downstream of the DP2 receptor.

Avantages Et Limitations Des Expériences En Laboratoire

1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol has several advantages as a tool compound for studying the DP2 receptor and its role in respiratory diseases. It is highly selective for the DP2 receptor, with minimal off-target effects. It is also orally available and has good pharmacokinetic properties, making it suitable for in vivo studies. However, there are also some limitations to its use in lab experiments. For example, it is not a completely irreversible inhibitor of the DP2 receptor, and its effects may be reversible upon removal of the compound. It is also not suitable for long-term studies, as chronic administration may lead to downregulation of the DP2 receptor.

Orientations Futures

There are several future directions for research on 1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol and its potential as a treatment for respiratory diseases. One direction is to further elucidate the mechanism of action of 1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol and its effects on various cell types and signaling pathways. Another direction is to explore the potential of 1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol in combination with other drugs, such as corticosteroids or bronchodilators, for synergistic effects. Additionally, clinical trials are needed to determine the safety and efficacy of 1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol in humans, and to evaluate its potential as a treatment for asthma and COPD.

Méthodes De Synthèse

The synthesis of 1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol was first reported by researchers at AstraZeneca in 2010. The synthesis involves a series of steps starting from commercially available starting materials. The key intermediate in the synthesis is 3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)propan-1-ol, which is then converted to the final product by reaction with azepane and subsequent purification. The synthesis has been optimized for scale-up, and the final product has been obtained in high yield and purity.

Applications De Recherche Scientifique

1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol has been extensively studied in preclinical models of respiratory diseases. In animal models of asthma and COPD, 1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol has been shown to reduce airway inflammation, hyperresponsiveness, and remodeling. It has also been shown to improve lung function and reduce symptoms such as cough and wheeze. These effects are thought to be due to the selective inhibition of the DP2 receptor, which is expressed on various immune cells and airway smooth muscle cells.

Propriétés

IUPAC Name

1-(azepan-1-yl)-3-[3-[[(2-fluorophenyl)methylamino]methyl]phenoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FN2O2/c24-23-11-4-3-9-20(23)16-25-15-19-8-7-10-22(14-19)28-18-21(27)17-26-12-5-1-2-6-13-26/h3-4,7-11,14,21,25,27H,1-2,5-6,12-13,15-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHPBJRXLUNZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(COC2=CC=CC(=C2)CNCC3=CC=CC=C3F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.